(2S)-1-Butylazetidine-2-carboxylic acid chemical structure
(2S)-1-Butylazetidine-2-carboxylic acid chemical structure
Executive Summary
(2S)-1-Butylazetidine-2-carboxylic acid (CAS: CB01273535) is a specialized non-proteinogenic amino acid derivative used primarily as a chiral building block in peptidomimetic drug design and asymmetric synthesis. Structurally, it is the
This guide details the physicochemical properties, synthesis methodologies, and application spectra of this compound. Unlike proline, the azetidine ring imposes severe conformational constraints on the peptide backbone (
Chemical Structure & Properties[1][2]
Structural Identity
-
IUPAC Name: (2S)-1-butylazetidine-2-carboxylic acid
-
Molecular Formula:
-
Molecular Weight: 157.21 g/mol
-
Chirality: L-configuration (
at C2) -
Ring System: Azetidine (4-membered nitrogen heterocycle)
Conformational Analysis
The azetidine ring exhibits unique puckering dynamics distinct from the pyrrolidine ring of proline.
-
Ring Strain: Approximately 26 kcal/mol (compared to ~6 kcal/mol for proline). This high strain energy makes the ring planar or slightly puckered (
15°), rigidly fixing the dihedral angle in peptides. -
N-Inversion: The
-butyl group increases the barrier to nitrogen inversion compared to the secondary amine, locking the -substituent orientation relative to the carboxylate. -
Lipophilicity: The butyl chain transitions the molecule from a polar zwitterion (L-Aze) to an amphiphilic scaffold, significantly altering its partition coefficient (
) and solubility profile in organic synthesis.
Physicochemical Data Table
| Property | Value / Description |
| Appearance | White to off-white crystalline solid or viscous oil (depending on salt form) |
| Solubility | Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents unless esterified. |
| pKa (COOH) | ~1.8 (Estimated, lower than Pro due to ring strain inductive effects) |
| pKa (N-H) | ~10.5 (Tertiary amine conjugate acid) |
| Specific Rotation |
Synthesis Methodologies
The synthesis of (2S)-1-butylazetidine-2-carboxylic acid generally follows two strategies: Direct
Protocol A: Reductive Alkylation of L-Azetidine-2-carboxylic Acid
This method minimizes racemization risk by avoiding strong bases and elevated temperatures associated with direct halide alkylation.
Reagents:
-
Starting Material: L-Azetidine-2-carboxylic acid (L-Aze)[1]
-
Carbonyl Source: Butyraldehyde (
-Butanal) -
Reductant: Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ) -
Solvent: Methanol (
) with catalytic Acetic Acid ( )
Step-by-Step Workflow:
-
Imine Formation: Dissolve L-Aze (1.0 eq) in anhydrous MeOH. Add Butyraldehyde (1.2 eq) and stir at
for 30 minutes to form the hemiaminal/imine species. -
Reduction: Add
(1.5 eq) portion-wise. Adjust pH to ~6 using glacial acetic acid to catalyze the reduction. -
Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (ninhydrin stain will show conversion of the secondary amine to a tertiary amine, often less reactive to ninhydrin).
-
Quench: Quench with
to decompose excess hydride. -
Purification (Ion Exchange):
-
Load the crude mixture onto a cation exchange resin (e.g., Dowex 50W-X8,
form). -
Wash with water to remove non-basic impurities (borate salts, excess aldehyde).
-
Elute the product with
.
-
-
Isolation: Lyophilize the ammoniacal fractions to yield the zwitterionic product.
Protocol B: Cyclization from L-Homoserine Derivatives (Alternative)
For large-scale synthesis where L-Aze is expensive, a cyclization route from L-methionine or L-homoserine is used.
-
Mechanism: Intramolecular displacement of a leaving group (
-halo or -sulfonyloxy) by the -amino group. -
Note:
-butylation is typically performed after ring closure to avoid steric hindrance during the sensitive cyclization step.
Visualization: Synthesis & Conformational Logic
Synthesis Pathway Diagram
The following diagram illustrates the Reductive Alkylation pathway, highlighting the preservation of the stereocenter.
Caption: Figure 1. Reductive alkylation pathway converting L-Aze to its N-butyl derivative via an iminium intermediate.
Structural Impact Diagram
Comparison of Proline vs. Azetidine constraints in peptide engineering.
Caption: Figure 2. Structural logic showing how ring contraction and N-alkylation converge to create a constrained hydrophobic scaffold.
Applications in Drug Discovery
Peptidomimetics & Turn Induction
(2S)-1-Butylazetidine-2-carboxylic acid acts as a "constrained proline" surrogate. In peptide chains, the 4-membered ring restricts the
-
Mechanism: The exclusion of specific conformational space allows researchers to "lock" a peptide into its bioactive conformation, reducing the entropy penalty upon binding to a receptor.
-
Use Case: Design of thrombin inhibitors or viral protease inhibitors where the S1' pocket requires a hydrophobic residue (butyl group) with a tight turn geometry.
Chiral Ligands for Asymmetric Catalysis
-alkylated amino acids are precursors for chiral amino alcohols and diamines used as ligands in asymmetric synthesis.-
Zinc Catalysis: Derivatives of
-butyl-Aze can serve as ligands in the enantioselective addition of dialkylzinc to aldehydes. The rigid azetidine backbone often imparts higher enantioselectivity (ee) compared to flexible pyrrolidine analogues.
Local Anesthetic Analogues
The structure bears similarity to the lipophilic domain of Bupivacaine (
Analytical Characterization
To validate the synthesis of (2S)-1-butylazetidine-2-carboxylic acid, the following analytical signals are diagnostic:
-
1H NMR (D2O/CDCl3):
- 0.9 ppm: Triplet (3H) for the terminal methyl of the butyl group.
- 1.3–1.6 ppm: Multiplets (4H) for the central methylene protons of the butyl chain.
-
2.2–2.6 ppm: Multiplets (2H) for the ring
-protons (C3). -
3.2–3.8 ppm: Multiplets for ring
-protons (C4) and -methylene protons. -
4.2–4.5 ppm: Triplet or dd (1H) for the chiral
-proton (C2). Note: The chemical shift of H2 is distinct from L-Aze due to tertiary amine deshielding.
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated m/z = 158.12.
-
Fragmentation often shows loss of the carboxyl group (
) or cleavage of the butyl chain.
-
References
-
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link
-
Sienna, P., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid. Heterocycles. Link
-
Wiyakrutta, S., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. Journal of Organic Chemistry. Link
-
ChemicalBook. (2024). Product Entry: (2S)-1-Butylazetidine-2-carboxylic acid (CB01273535). Link
-
Hanessian, S., et al. (2006). Design and Synthesis of Conformationally Constrained Amino Acids as Versatile Scaffolds. Chemical Reviews. Link
